molecular formula C18H16N2O B11844522 N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide CAS No. 61528-71-0

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide

Cat. No.: B11844522
CAS No.: 61528-71-0
M. Wt: 276.3 g/mol
InChI Key: VJKMNSHETAGZFM-UHFFFAOYSA-N
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Description

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide is a structurally complex molecule featuring a fused indenoazetidine core substituted with a phenyl group and an acetamide side chain. The indeno[1,2-b]azetidine moiety combines a four-membered azetidine ring fused to an indene system, conferring unique steric and electronic properties.

Properties

CAS No.

61528-71-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(2-phenyl-2,3-dihydroindeno[1,2-b]azet-1-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12(21)19-20-17(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)18(16)20/h2-10,17H,11H2,1H3,(H,19,21)

InChI Key

VJKMNSHETAGZFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(C2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fused Ring Systems

N-(tert-Butyl)-2-(6,13-dioxo-6,13-dihydro-5H-benzo[b]indeno[1,2-h][1,6]naphthyridin-5-yl)acetamide (7u)
  • Structure: Contains a pentacyclic benzo-indeno-naphthyridine system with a ketone group and a tert-butyl acetamide chain.
  • Key Differences: The expanded fused-ring system increases molecular rigidity compared to the indenoazetidine core.
  • Synthetic Relevance : Prepared via Ugi multicomponent reactions, highlighting divergent synthetic pathways compared to the target compound’s likely cycloaddition-based synthesis .
N-(tert-Butyl)-2-(4,10-dioxo-4,10-dihydro-5H-indeno[1,2-b]thieno[2,3-d]pyridin-5-yl)acetamide (7v)
  • Structure: Features a thieno-pyridine ring fused to the indene system.
  • Key Differences : The sulfur atom in the thiophene ring introduces distinct electronic effects (e.g., increased polarizability) and may influence binding to metal-containing enzymes .

Indenyl Acetamide Derivatives

N-(2,3-Dihydro-1H-inden-1-yl)acetamide
  • Structure : Simplifies the target compound by replacing the azetidine ring with a single indene moiety.
  • This compound’s CAS registry (10408-91-0) and synthetic routes (e.g., direct acylation) are well-documented .
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
  • Structure: Substitutes the phenyl group with a fluorophenoxy-acetamide chain at the indene’s 5-position.

Functional Group Variations

Chloro-Substituted Acetamides (e.g., Alachlor, Pretilachlor)
  • Structure : Chloroacetamides with substituted phenyl or thienyl groups (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Key Differences : Chlorine atoms increase electrophilicity, making these compounds reactive toward nucleophilic targets (e.g., herbicides targeting plant acetyl-CoA carboxylase). The target compound lacks such reactive groups, suggesting a different mechanism of action .
Nitro-Substituted Acetamides (e.g., Compounds 6b, 6c)
  • Structure : Feature nitro groups on the phenyl ring (e.g., 6b: N-(2-nitrophenyl); 6c: N-(3-nitrophenyl)).
  • Key Differences: Nitro groups introduce strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering π-π stacking interactions. These compounds exhibit distinct IR peaks (e.g., 1504 cm⁻¹ for NO₂ asymmetric stretching) and NMR shifts compared to the target compound .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Notable Properties Reference
N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide ~320 g/mol Azetidine, phenyl, acetamide High rigidity, planar structure
N-(tert-Butyl)-2-(indeno-naphthyridin-yl)acetamide (7u) ~450 g/mol Naphthyridine, ketone Lipophilic, pentacyclic
N-(2,3-Dihydro-1H-inden-1-yl)acetamide ~189 g/mol Indene, acetamide Reduced steric hindrance
2-(2-Fluorophenoxy)-N-indan-5-yl-acetamide ~314 g/mol Fluorophenoxy, acetamide Enhanced solubility, metabolic stability
Alachlor ~269 g/mol Chloro, methoxymethyl Herbicidal activity, electrophilic

Research Findings and Implications

  • Synthetic Methods : The target compound likely requires advanced cycloaddition or multicomponent reactions, contrasting with simpler acylation routes for indenyl analogues .
  • Biological Activity: Structural rigidity in the indenoazetidine core may enhance binding to flat enzymatic pockets (e.g., kinase ATP sites), while nitro or chloro substituents in analogues prioritize reactivity over selectivity .
  • Physicochemical Properties : Fluorine or tert-butyl groups improve lipophilicity and bioavailability, whereas polar acetamide groups balance solubility .

Biological Activity

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylindene derivatives with acetamide. The general synthetic pathway can be summarized as follows:

  • Starting Materials : 2-Phenylindene and acetamide.
  • Reaction Conditions : The reaction is often carried out under controlled temperature and solvent conditions to optimize yield.
  • Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticonvulsant Activity

Research has indicated that derivatives of similar structures exhibit significant anticonvulsant properties. For example, studies on related compounds have shown their effectiveness in animal models of epilepsy, particularly through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies highlight the potential of this compound as a candidate for anticonvulsant drug development.

CompoundTestDose (mg/kg)Result
19MES100Effective
12PTZ300Effective

Cytotoxic Activity

Another area of interest is the cytotoxic activity of this compound. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. The findings suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines.

Study on Anticonvulsant Properties

In a study focusing on the synthesis and evaluation of anticonvulsant activity, several derivatives were tested in both MES and PTZ models. The study found that compounds with specific structural features exhibited higher efficacy in seizure protection.

"The most potent derivative demonstrated moderate binding to neuronal voltage-sensitive sodium channels, indicating a mechanism for its anticonvulsant activity" .

Cytotoxicity Evaluation

A series of derivatives related to this compound were assessed for cytotoxicity against human cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced their cytotoxic potential.

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